Lanthanum perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lanthanum perchlorate is a chemical compound consisting of lanthanum, a rare earth element, and perchlorate ions. It is known for its high solubility in water and its ability to form stable complexes with various ligands. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lanthanum perchlorate can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with perchloric acid. The reaction typically involves dissolving lanthanum oxide or hydroxide in a concentrated solution of perchloric acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum carbonate with perchloric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The resulting solution is then concentrated and crystallized to obtain this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Lanthanum perchlorate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to lanthanum chloride or lanthanum oxide under specific conditions.

Substitution: this compound can participate in substitution reactions with other anions or ligands.

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents such as hydrogen gas or metals.

Reduction: Reactions with strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other perchlorates.

Major Products Formed:

Oxidation: Lanthanum oxide or lanthanum chloride.

Reduction: Lanthanum metal or lanthanum hydroxide.

Substitution: Various lanthanum salts depending on the substituting anion.

Applications De Recherche Scientifique

Catalysis

Schiff Base Complexes

Lanthanum(III) perchlorate hexahydrate is utilized in the preparation of Schiff base complexes of lanthanide ions. These complexes have shown potential in catalyzing various organic reactions, including oxidation and polymerization processes. The ability of lanthanum perchlorate to stabilize different oxidation states enhances its catalytic efficiency, making it a valuable reagent in synthetic chemistry .

Nanoparticle Synthesis

In recent studies, this compound has been employed as a precursor for synthesizing lanthanum oxide nanoparticles (La₂O₃-NPs). These nanoparticles exhibit unique catalytic properties that can be leveraged in various reactions, including those in the fields of environmental chemistry and energy conversion .

Materials Science

Electronic Materials

this compound is significant in the development of electronic materials due to its ability to form thin films and coatings. These films are essential for applications in capacitors and other electronic devices where high dielectric constants are required. The incorporation of lanthanum ions into materials enhances their electrical properties, making them suitable for advanced electronic applications .

Magnetic Materials

Research indicates that this compound can be used to create magnetic materials when combined with other rare earth elements. These materials are crucial in the development of high-performance magnets used in various industrial applications, including motors and generators .

Environmental Remediation

Perchlorate Removal

One of the notable applications of lanthanum compounds is their use in environmental remediation, specifically for the removal of perchlorates from wastewater. Lanthanum hydroxide derived from this compound has been studied for its effectiveness as an adsorbent for phosphates and other contaminants, demonstrating significant potential in treating polluted water sources .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of lanthanum perchlorate involves its ability to form stable complexes with various ligands. In biological systems, lanthanum ions can block ion channels by binding to specific sites, thereby inhibiting the flow of ions across cell membranes. This property makes it useful in studies of ion transport and membrane physiology.

Comparaison Avec Des Composés Similaires

Lanthanum perchlorate can be compared with other lanthanum compounds such as lanthanum chloride, lanthanum nitrate, and lanthanum carbonate. Each of these compounds has unique properties and applications:

Lanthanum chloride: Commonly used in water treatment and as a catalyst in organic synthesis.

Lanthanum nitrate: Used in the production of specialty glasses and ceramics.

Lanthanum carbonate: Employed as a phosphate binder in the treatment of hyperphosphatemia.

This compound is unique due to its high solubility and stability in aqueous solutions, making it particularly useful in research applications that require precise control of lanthanum ion concentrations.

Activité Biologique

Lanthanum perchlorate (La(ClO₄)₃) is a compound of lanthanum, a rare earth element known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, cytotoxicity, and potential therapeutic applications.

This compound is a white crystalline solid that is highly soluble in water. Its structure allows it to form complexes with various ligands, which can enhance its biological efficacy. The compound's ability to interact with biological systems makes it a subject of interest in both agricultural and medical research.

Effects on Plant Growth

Recent studies have demonstrated that lanthanum compounds, including this compound, can significantly promote plant growth. For instance, research on bahiagrass (Paspalum notatum) showed that treatment with lanthanum increased root activity and photosynthetic efficiency.

| Parameter | Control | La Treatment (0.3 mM) |

|---|---|---|

| Root Activity (units) | 1.0 | 4.9 |

| Photosynthetic Rate (µmol CO₂/m²/s) | 10.0 | 15.5 |

| Chlorophyll Content (mg/g) | 2.5 | 3.8 |

The application of lanthanum led to increased ascorbic acid oxidase (AAO) activity, which is crucial for root respiration and overall plant health . Additionally, high-throughput transcriptome sequencing revealed significant upregulation of genes related to energy metabolism and photosynthesis in treated plants .

Cytotoxicity and Antibacterial Activity

Lanthanum complexes exhibit notable cytotoxic effects against various cancer cell lines. Studies have reported that lanthanum(III) complexes with specific ligands demonstrate enhanced cytotoxicity compared to their free ligand counterparts. For example, one study found that certain La(III) complexes showed significant antitumoral activity against human cancer cell lines .

Moreover, lanthanum compounds have been investigated for their antibacterial properties. Research indicates that lanthanum-based complexes possess enhanced antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Toxicological Studies

Despite the promising biological activities, the toxicity of lanthanum compounds must be carefully evaluated. Provisional peer-reviewed studies highlighted various toxic effects associated with lanthanum exposure in animal models:

- Increased Serum Enzymes : Elevated levels of alkaline phosphatase (ALP) and alanine aminotransferase (ALT) were observed in Wistar rats treated with lanthanum chloride, indicating potential liver damage .

- Neurotoxicity : Chronic exposure to lanthanum resulted in neurotoxic effects, including impaired cognitive function as assessed by the Morris water maze test .

- Developmental Effects : Studies on developmental toxicity revealed that maternal exposure to lanthanum could impair olfactory function in offspring .

Case Studies

- Bahiagrass Growth Enhancement : A study demonstrated that applying 0.3 mM La(ClO₄)₃ significantly improved root growth and photosynthesis in bahiagrass, suggesting its utility in agricultural applications .

- Cytotoxic Activity Against Cancer Cells : La(III) complexes exhibited IC50 values as low as 10 µM against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Propriétés

Numéro CAS |

14017-46-0 |

|---|---|

Formule moléculaire |

ClHLaO4 |

Poids moléculaire |

239.36 g/mol |

Nom IUPAC |

lanthanum;perchloric acid |

InChI |

InChI=1S/ClHO4.La/c2-1(3,4)5;/h(H,2,3,4,5); |

Clé InChI |

SNGHGBDWDDLOMK-UHFFFAOYSA-N |

SMILES |

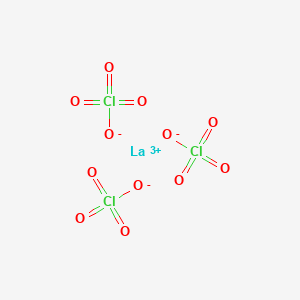

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[La+3] |

SMILES canonique |

OCl(=O)(=O)=O.[La] |

Key on ui other cas no. |

14017-46-0 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.